Aurein-2.3 is classified as an antimicrobial peptide, specifically a member of the aurein family, which typically consists of peptides ranging from 13 to 25 amino acids in length. The sequence for Aurein-2.3 is GLFDIVKKVVGAIGSL-CONH₂, where it features a net positive charge due to its lysine and arginine residues, which contributes to its interaction with negatively charged bacterial membranes .
The synthesis of Aurein-2.3 can be achieved through solid-phase peptide synthesis techniques, specifically using Rink resin for the amidated form (Aur2.3-CONH₂) and Wang resin for the carboxyl-terminal analog (Aur2.3-COOH). The process begins with the precoupling of the first amino acid (Fmoc-Leucine) to the resin, followed by sequential addition of protected amino acids using Fmoc chemistry. The side chains are protected using various groups (e.g., OtBu for aspartic acid), and after completion, the peptide is cleaved from the resin using a mixture containing trifluoroacetic acid, water, ethylene diamine, and triethylsilane .
Aurein-2.3 adopts an α-helical structure in membrane-mimicking environments such as trifluoroethanol or lipid bilayers composed of dimyristoylphosphatidylcholine (DMPC). Structural studies utilizing circular dichroism and nuclear magnetic resonance spectroscopy have confirmed that this peptide can insert into lipid membranes, affecting their integrity and leading to bacterial lysis . The specific orientation and interaction with membranes are influenced by its hydrophobicity and electrostatic properties.
Aurein-2.3 primarily acts through interactions with bacterial membranes, leading to membrane destabilization and cell lysis. The mechanism involves the formation of pores or disruption of lipid bilayers upon peptide insertion. Studies have shown that Aurein-2.3 can induce significant changes in surface pressure when interacting with lipid monolayers, indicating its high surface activity and ability to perturb membrane integrity .
The mechanism of action of Aurein-2.3 involves its oblique orientation upon insertion into lipid membranes, facilitated by specific residues such as phenylalanine at position 3. This orientation allows for effective interaction with membrane components, leading to destabilization and eventual cell death in susceptible bacteria . Molecular dynamics simulations suggest that Aurein-2.3 exists as unstructured monomers in solution but folds into an α-helical structure upon contact with membranes, enhancing its antimicrobial efficacy .
Aurein-2.3 is characterized by several key physical and chemical properties:
These properties contribute to its function as an antimicrobial agent by promoting interactions with bacterial membranes while minimizing toxicity to host cells .
Aurein-2.3 has potential applications in various fields:
Aurein-2.3 (Aur2.3-CONH₂) is a 16-residue antimicrobial peptide with the primary sequence GLFDIVKKVVGAIGSL-NH₂, featuring a net charge of +2 at physiological pH. This sequence encodes specific determinants that govern its α-helical folding propensity. The N-terminal domain (residues 1-7: GLFDIVK) contains both hydrophobic (Leu2, Phe3, Ile5, Val6) and cationic residues (Lys7, Lys8) that establish an amphipathic distribution when folded into an α-helix. This amphipathicity is essential for membrane interaction, with the hydrophobic face mediating lipid bilayer penetration and the cationic residues facilitating electrostatic interactions with anionic phospholipid headgroups [1] [9].
A key structural feature is the conservative mutation at position 13 (Ala in aurein 2.2 vs. Ile in aurein 2.3). Despite this single residue difference (I13A), aurein 2.3 exhibits reduced antimicrobial activity compared to aurein 2.2, suggesting that this position influences hydrophobic packing efficiency within the membrane interface. The central Val9-Val10-Gly11 segment provides structural flexibility, allowing the peptide to adjust its conformation in response to membrane environments. Gly11 acts as a molecular hinge, facilitating the bending required for oblique insertion into lipid bilayers [1] [4]. Biophysical analyses confirm that the native sequence adopts <20% helicity in aqueous solution but transitions to >80% α-helical content in membrane-mimetic environments like trifluoroethanol (TFE) or lipid vesicles, underscoring the sequence's encoded folding response [1] [7].
Table 1: Primary Sequence Determinants of α-Helical Folding in Aurein-2.3
Sequence Region | Residue Positions | Structural Role | Functional Impact |
---|---|---|---|
N-terminal hydrophobic | Gly¹-Leu²-Phe³ | Membrane anchoring | Phe³ mediates initial membrane insertion |
Cationic core | Lys⁷-Lys⁸ | Electrostatic steering | Targets anionic bacterial membranes |
Central hinge | Val⁹-Val¹⁰-Gly¹¹ | Structural flexibility | Enables oblique orientation adaptation |
C-terminal domain | Ala¹³-Ile¹⁴-Gly¹⁵ | Helix stabilization | Ile¹⁴ influences hydrophobic packing |
C-terminal amidation (-CONH₂) is a critical post-translational modification in aurein-2.3 that profoundly influences its structural stability and functional efficacy. Compared to the carboxylated analog (Aur2.3-COOH), the amidated form exhibits enhanced α-helical content in membrane-mimetic environments. Circular dichroism (CD) spectroscopy reveals that Aur2.3-CONH₂ achieves 85-90% helicity in 50% TFE and lipid vesicles, while Aur2.3-COOH reaches only 70-75% under identical conditions [1] [3]. This stabilization occurs through two synergistic mechanisms: 1) Charge modulation—amidation increases the peptide's net positive charge by neutralizing the negative C-terminus, enhancing electrostatic attraction to anionic bacterial membranes; and 2) Helix stabilization—the amide group reinforces the C-terminal helical macrodipole, improving overall helix stability [3] [8].
Crucially, the chemistry of the amide moiety determines functional efficacy. Primary amidation (-CONH₂) enables specific hydrogen-bonding interactions with lipid headgroups and water molecules at the membrane interface, whereas secondary amides (e.g., -CONHCH₃) disrupt these interactions. Quartz crystal microbalance studies demonstrate that Aur2.3-CONH₂ achieves membrane binding energies 2.3-fold higher than its methyl-amide analog [3]. This distinction suggests that the hydration state of the primary amide is essential for optimal membrane interaction. Functional assays corroborate these findings: Aur2.3-CONH₂ exhibits 76% calcein release from model membranes and minimal inhibitory concentrations (MIC) of 25 μg·mL⁻¹ against Staphylococcus aureus, while Aur2.3-COOH shows only 35% leakage and MIC >100 μg·mL⁻¹ [1] [7] [9].
Table 2: Impact of C-Terminal Modification on Structural Parameters of Aurein-2.3
Structural Parameter | Aurein-2.3-CONH₂ | Aurein-2.3-COOH | Experimental Method |
---|---|---|---|
Helical content (50% TFE) | 89% ± 3% | 72% ± 4% | Circular dichroism |
Membrane penetration depth | 8.2 Å ± 0.5 Å | 5.1 Å ± 0.7 Å | NMR depth analysis |
Peptide-lipid binding constant (Kₐ) | (3.2 ± 0.4) × 10⁴ M⁻¹ | (1.1 ± 0.3) × 10⁴ M⁻¹ | Surface plasmon resonance |
Calcein release (P/L 1:50) | 76% ± 5% | 35% ± 6% | Fluorescence leakage assay |
Aurein-2.3 exhibits remarkable conformational plasticity that is exquisitely sensitive to environmental polarity. In aqueous solution, the peptide exists predominantly as unstructured monomers with <20% α-helical content. However, upon encountering membrane-mimetic environments—including organic solvents like TFE, detergent micelles, or lipid bilayers—it undergoes significant structural reorganization. CD spectroscopy demonstrates that helicity increases to 45% in 30% TFE/water and reaches 85% in 50% TFE or in the presence of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) vesicles [1] [8]. This folding transition occurs within milliseconds, driven by the reduction in dielectric constant and exposure to hydrophobic interfaces that stabilize the amphipathic helix [4] [7].
The lipid composition critically modulates aurein-2.3's conformation and membrane interaction. In zwitterionic phosphatidylcholine (PC) membranes (e.g., DMPC), the peptide remains surface-adsorbed at low peptide-to-lipid ratios (P/L < 1:80), adopting an in-plane orientation. Only at higher concentrations (P/L > 1:60) does it transition to inserted states. Conversely, in anionic membranes mimicking bacterial surfaces (e.g., 1:1 DMPC/DMPG), aurein-2.3 inserts spontaneously even at P/L = 1:120 due to enhanced electrostatic attraction [1] [9]. Hydrophobic thickness also influences conformation: in thin bilayers like DMPC (C14 chains), aurein-2.3 induces significant membrane thinning (∼3 Å) and micellization, while in thicker POPC/POPG bilayers (C16:0/C18:1 chains), it forms toroidal pores with minimal bilayer thinning [7]. Molecular dynamics simulations reveal that the folded helix maintains dynamic fluctuations, particularly in the central Gly11 region, enabling adaptation to varying membrane geometries [4] [5].
Table 3: Conformational Dynamics of Aurein-2.3 in Diverse Membrane Environments
Mimetic Environment | α-Helical Content (%) | Membrane Interaction Mode | Key Structural Perturbations |
---|---|---|---|
Aqueous buffer | 18% ± 3% | Monomeric unstructured | Random coil conformation |
30% TFE/water | 45% ± 4% | Pre-structured monomer | Nascent helix formation |
DMPC vesicles | 82% ± 3% | Surface adsorption → insertion | Membrane thinning (Δ = -3Å) |
DMPC/DMPG (1:1) vesicles | 88% ± 2% | Oblique insertion | Toroidal pore formation |
POPC/POPG (3:1) vesicles | 78% ± 4% | Shallow insertion | Localized curvature stress |
The functional efficacy of aurein-2.3 hinges on its oblique orientation within lipid bilayers, characterized by a tilt angle of 30°–60° relative to the membrane normal. This angled insertion is optimized for membrane disruption and distinguishes it from purely surface-aligned or transmembrane helices. Oriented circular dichroism (OCD) studies demonstrate that in DMPC/DMPG (1:1) bilayers, aurein-2.3 adopts an average tilt of 45° ± 5° across peptide-to-lipid ratios (P/L) of 1:15 to 1:120 [1] [9]. This orientation facilitates cooperative pore formation by enabling: 1) Hydrophobic matching between the non-polar helix face and lipid acyl chains; and 2) Positioning of cationic residues (Lys7, Lys8) at the lipid-water interface for electrostatic anchoring [4] [5].
Molecular dynamics simulations reveal that the oblique orientation is stabilized by key residue interactions: Phe3 penetrates deepest into the hydrophobic core (∼8 Å from bilayer center), while Leu2, Ile5, and Val6 snorkel their aliphatic sidechains toward the interface. The C-terminal amide forms hydrogen bonds with glycerol groups of phosphatidylglycerol lipids, anchoring the helix at a fixed tilt angle [4] [6]. Functionally, this orientation maximizes membrane disruption: at 45°, the hydrophobic moment vector aligns with the membrane curvature gradient, inducing asymmetric bilayer stress. This explains the peptide's high lytic activity (76% calcein release from POPC/POPG vesicles) compared to orthogonal transmembrane helices (<15% leakage) [5] [7]. Insertion depth varies with lipid charge: in DMPC/DMPG, aurein-2.3 penetrates to 8.5 Å from the bilayer center versus 12 Å in pure DMPC, correlating with its superior activity against anionic bacterial membranes [1] [9].
Table 4: Parameters of Oblique Orientation and Functional Consequences
Parameter | Value/Description | Functional Consequence | Measurement Technique |
---|---|---|---|
Tilt angle (DMPC/DMPG) | 45° ± 5° | Optimal hydrophobic moment alignment | Oriented CD |
Insertion depth (Phe³) | 8.2 Å from bilayer center | Deep acyl chain perturbation | Solid-state NMR |
Threshold P/L for insertion | 1:80 (DMPC); <1:120 (DMPC/DMPG) | Charge-dependent membrane targeting | OCD & ³¹P-NMR |
Pore stoichiometry | 6–8 peptides | Cooperative membrane disruption | Molecular dynamics |
Membrane leakage efficiency | 76% (P/L 1:50) | Enhanced bactericidal activity | Calcein release assay |
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